Computed Lipophilicity (XLogP3) Comparison: 1-(2-Pentyl)piperazine vs. 1-Pentylpiperazine
1-(2-Pentyl)piperazine exhibits a computed XLogP3 of 1.3, which is lower than the computed XLogP3 of approximately 1.5 for the linear isomer 1-pentylpiperazine (CAS 50866-75-6) [1][2]. This 0.2-unit decrease in LogP arises from the branching at the α-carbon, which reduces the overall hydrophobic surface area relative to the straight-chain isomer. In medicinal chemistry, LogP differences of ≥0.2 units are considered significant for modulating passive membrane permeability and nonspecific protein binding.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-Pentylpiperazine (CAS 50866-75-6), XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 = -0.2 (target is less lipophilic by a factor of ~1.6 in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); no experimental logP data available for direct comparison. |
Why This Matters
A 0.2-unit lower LogP directly impacts compound ranking in ADME screening cascades, making 1-(2-pentyl)piperazine a preferred building block when reduced lipophilicity is desired to mitigate hERG binding or CYP inhibition risks.
- [1] PubChem Compound Summary for CID 2737113, 1-(2-Pentyl)piperazine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 14114392, 1-Pentylpiperazine. National Center for Biotechnology Information (2025). View Source
